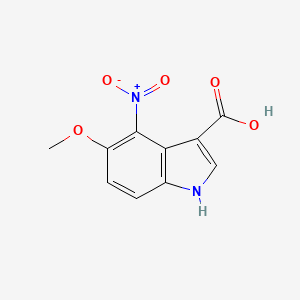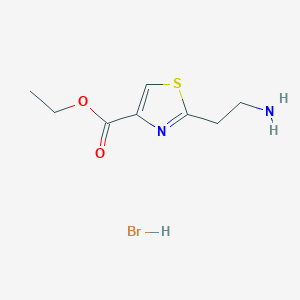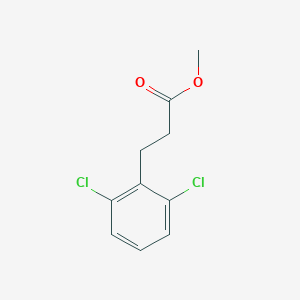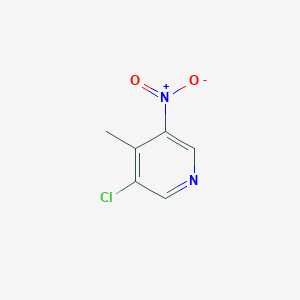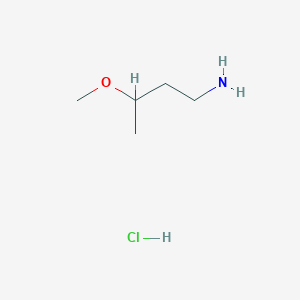
(3-Methoxybutyl)amine hydrochloride
描述
“(3-Methoxybutyl)amine hydrochloride” is a chemical compound with the molecular formula C5H14ClNO . It is also known by other names such as “3-methoxybutan-1-amine hydrochloride” and "MFCD22422012" . The molecular weight of this compound is 139.62 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” includes a nitrogen atom with a lone pair of electrons, which can accept a proton . The InChI string representation of the molecule is InChI=1S/C5H13NO.ClH/c1-5(7-2)3-4-6;/h5H,3-4,6H2,1-2H3;1H .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 139.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 139.0763918 g/mol .
安全和危害
作用机制
Target of Action
It is structurally similar to 3-methoxytyramine (3-mt), a major extracellular metabolite of dopamine . 3-MT has been reported to induce behavioral effects in a dopamine-independent manner, partially mediated by the trace amine associated receptor 1 (TAAR1) .
Mode of Action
Based on its structural similarity to 3-mt, it may interact with taar1 receptors and cause camp accumulation as well as erk and creb phosphorylation in cellular assays . This interaction could potentially lead to changes in cell signaling and behavior .
Biochemical Pathways
The related compound 3-mt is known to affect the camp signaling pathway, leading to phosphorylation of erk and creb . These signaling events are generally related to PKA-mediated cAMP accumulation .
Result of Action
The related compound 3-mt has been shown to induce significant erk and creb phosphorylation in the mouse striatum . This suggests that (3-Methoxybutyl)amine hydrochloride might have similar effects on cellular signaling pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the activity and stability of the compound . .
生化分析
Biochemical Properties
(3-Methoxybutyl)amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with amine oxidases, which are enzymes that catalyze the oxidation of amines. The compound can act as a substrate for these enzymes, leading to the production of aldehydes, hydrogen peroxide, and ammonia. This interaction is crucial for understanding the metabolic pathways involving this compound and its potential effects on cellular metabolism .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the activity of trace amine-associated receptors (TAARs), which are involved in modulating neurotransmitter release and cellular responses to stress. Additionally, this compound can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound can bind to amine oxidases, inhibiting or activating their enzymatic activity. This interaction can result in the modulation of metabolic pathways and the production of reactive oxygen species (ROS). Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis, leading to the formation of butylamine and methanol. This degradation process can affect the compound’s bioavailability and its ability to interact with biomolecules. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses. Studies have shown that high doses of this compound can induce oxidative stress and inflammation, resulting in cellular damage and apoptosis. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amine oxidation and neurotransmitter metabolism. The compound can be metabolized by amine oxidases, leading to the production of aldehydes and hydrogen peroxide. These metabolic products can further interact with other biomolecules, influencing cellular processes such as oxidative stress and inflammation. Additionally, this compound can affect the levels of metabolites involved in neurotransmitter synthesis and degradation, thereby modulating neuronal function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs). Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can interact with enzymes and other biomolecules. Post-translational modifications, such as phosphorylation or acetylation, can also influence the localization and activity of this compound. Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes .
属性
IUPAC Name |
3-methoxybutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7-2)3-4-6;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTMLIVNJXQPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417569-76-6 | |
| Record name | 3-methoxybutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1432071.png)
![2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid](/img/structure/B1432072.png)
![Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate](/img/structure/B1432073.png)
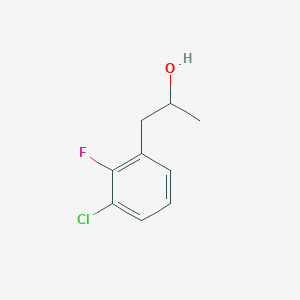
![Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1432076.png)
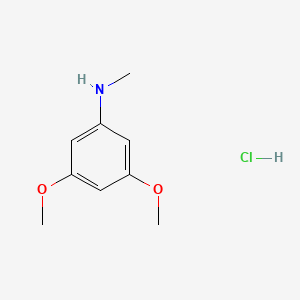
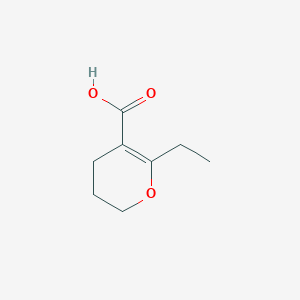

![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B1432084.png)
